2,6-difluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
2,6-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is a versatile chemical compound with the molecular formula C20H14F2N4O. It is known for its unique properties, making it suitable for various scientific research applications, including drug discovery, molecular biology studies, and chemical synthesis investigations.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Based on the known actions of similar compounds, it might interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .
Biochemical Pathways
If it modulates GABA A receptors, it could impact neurotransmission .
Result of Action
Based on the potential targets, it could have effects such as cell cycle arrest (if it inhibits cdks), altered signal transduction (if it blocks calcium channels), or modified neurotransmission (if it modulates gaba a receptors) .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2,6-difluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,6-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Biology: The compound is utilized in molecular biology studies to understand biological processes and interactions at the molecular level.
Medicine: It plays a role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound’s unique properties make it suitable for use in industrial applications, such as the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,6-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
Benzamide, 3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]: This compound shares a similar structure but differs in the position of the fluorine atoms.
2,6-Difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide: This compound has a different substitution pattern on the imidazo[1,2-a]pyridine ring.
The uniqueness of 2,6-difluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-9-4-10-26(12)20)13-5-2-6-14(11-13)24-19(27)17-15(21)7-3-8-16(17)22/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKRXFYAHMEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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